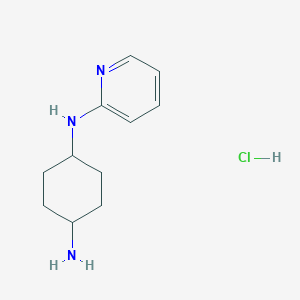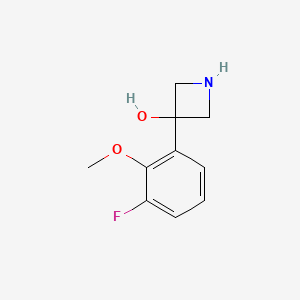
(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a carboxylic acid group and an aminopyridinyl group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of a pyridine derivative with a cyclopropane carboxylic acid precursor under specific conditions that favor the formation of the desired stereoisomer. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aminopyridinyl group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopyridinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The aminopyridinyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement, affecting its reactivity and biological activity.
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid: Lacks specific stereochemistry, leading to a mixture of isomers with varying properties.
Cyclopropane-1-carboxylic acid derivatives: Compounds with different substituents on the cyclopropane ring, offering diverse chemical and biological activities.
Uniqueness
(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(1S,2S)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13)/t6-,7+/m1/s1 |
Clave InChI |
FJEPPCFDSSORSC-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1C(=O)O)C2=CN=C(C=C2)N |
SMILES canónico |
C1C(C1C(=O)O)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


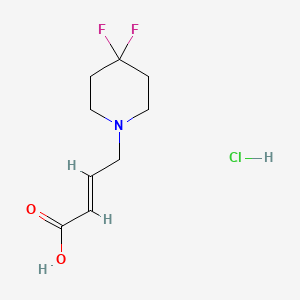
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
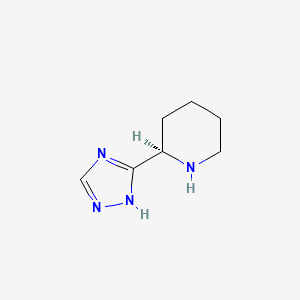
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
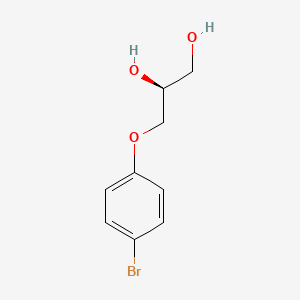
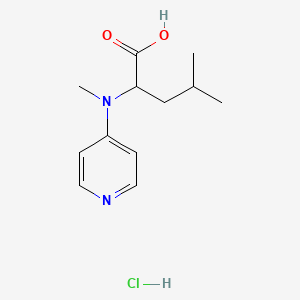
![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
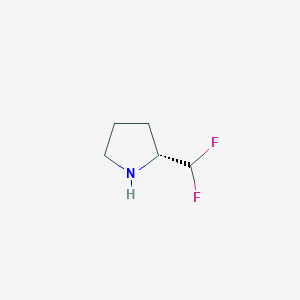
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

